molecular formula C26H28N4O9 B1243171 (4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

Cat. No.: B1243171
M. Wt: 540.5 g/mol
InChI Key: JLDVWXAMNKPCJI-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TEI-8362 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the synthesis of the azaisochromen ring system.

    Introduction of the carboxypropyl group: This step involves the addition of the carboxypropyl group to the azaisochromen ring.

    Addition of the phenylmethoxycarbonylamino group:

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

TEI-8362 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxidized products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions used and the nature of the substituents involved .

Scientific Research Applications

TEI-8362 has several scientific research applications, including:

    Chemistry: In chemistry, TEI-8362 is used as a model compound to study the inhibition of human neutrophil elastase and other proteases.

    Biology: In biology, TEI-8362 is used to study the role of human neutrophil elastase in various physiological and pathological processes.

    Medicine: In medicine, TEI-8362 is being investigated for its potential therapeutic applications in the treatment of chronic respiratory diseases such as chronic obstructive pulmonary disease, bronchiectasis, and cystic fibrosis.

    Industry: In industry, TEI-8362 is used in the development of new drugs and therapeutic agents targeting human neutrophil elastase

Mechanism of Action

TEI-8362 exerts its effects by inhibiting the activity of human neutrophil elastase. The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition is achieved through the formation of a covalent bond between the hydroxyl oxygen of serine 195 in the enzyme and the carbonyl carbon of TEI-8362. This interaction is further stabilized by hydrophobic interactions between the terminal benzene of TEI-8362 and the S4 pocket of the enzyme, as well as additional interactions with the oxyanion hole and histidine 57 .

Comparison with Similar Compounds

TEI-8362 is unique in its high selectivity and potency as an inhibitor of human neutrophil elastase. Similar compounds include:

    ONO-5046: Another inhibitor of human neutrophil elastase, but with different structural features.

    MR-889: A small-molecule inhibitor of human neutrophil elastase with a different mechanism of action.

    L-694,458: An inhibitor of human neutrophil elastase with a different chemical structure.

    CE-1037: Another inhibitor of human neutrophil elastase with distinct pharmacological properties.

    GW-311616: A potent inhibitor of human neutrophil elastase with a different molecular target.

TEI-8362 stands out due to its high selectivity for human neutrophil elastase among a variety of proteases, making it a promising candidate for therapeutic applications in the treatment of destructive lung diseases .

Properties

Molecular Formula

C26H28N4O9

Molecular Weight

540.5 g/mol

IUPAC Name

(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H28N4O9/c1-15-12-17(13-19-22(15)24(36)39-25(29-19)27-11-5-8-20(31)32)28-23(35)18(9-10-21(33)34)30-26(37)38-14-16-6-3-2-4-7-16/h2-4,6-7,12-13,18H,5,8-11,14H2,1H3,(H,27,29)(H,28,35)(H,30,37)(H,31,32)(H,33,34)/t18-/m0/s1

InChI Key

JLDVWXAMNKPCJI-SFHVURJKSA-N

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)OC(=N2)NCCCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC2=C1C(=O)OC(=N2)NCCCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC3=CC=CC=C3

Synonyms

4-(N-(3-((3-carboxypropyl)amino)-8-methyl-oxo-4-azaisochromen-6-yl)carbamoyl)-4-((phenylmethoxy)carbonylamino)butanoic acid
TEI 8362
TEI-8362

Origin of Product

United States

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